molecular formula C24H27FN2O2 B10779709 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one

4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one

Cat. No.: B10779709
M. Wt: 394.5 g/mol
InChI Key: YYCDRZDDLBLWPS-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.

    Introduction of the Fluorobenzyloxy Group: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with a hydroxyl group on the pyridinone core.

    Attachment of the Propylamino-Methylphenethyl Side Chain: This step may involve reductive amination or other coupling reactions to introduce the side chain onto the pyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzyloxy)-1-(4-((methylamino)methyl)phenethyl)pyridin-2(1H)-one
  • 4-(4-chlorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one
  • 4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-3(1H)-one

Uniqueness

4-(4-fluorobenzyloxy)-1-(4-((propylamino)methyl)phenethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both fluorobenzyloxy and propylamino-methylphenethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H27FN2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1-[2-[4-(propylaminomethyl)phenyl]ethyl]pyridin-2-one

InChI

InChI=1S/C24H27FN2O2/c1-2-13-26-17-20-5-3-19(4-6-20)11-14-27-15-12-23(16-24(27)28)29-18-21-7-9-22(25)10-8-21/h3-10,12,15-16,26H,2,11,13-14,17-18H2,1H3

InChI Key

YYCDRZDDLBLWPS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(C=C1)CCN2C=CC(=CC2=O)OCC3=CC=C(C=C3)F

Origin of Product

United States

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